molecular formula C6H11ClN4O2 B6270619 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride CAS No. 2580240-78-2

3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride

Cat. No.: B6270619
CAS No.: 2580240-78-2
M. Wt: 206.6
InChI Key:
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Description

3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride is a synthetic organic compound featuring a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring, known for its stability and bioactivity, makes this compound a valuable candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its stable oxadiazole ring makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of oxadiazole-containing molecules on biological systems. It may serve as a lead compound for the development of new drugs or as a probe in biochemical assays.

Medicine

Medicinally, compounds containing the 1,2,4-oxadiazole ring have shown potential as antimicrobial, anti-inflammatory, and anticancer agents. Research into this compound could reveal similar therapeutic properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to the stability and reactivity of the oxadiazole ring.

Mechanism of Action

The mechanism of action of 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide
  • 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)butanamide
  • 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)pentanamide

Uniqueness

Compared to similar compounds, 3-amino-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide hydrochloride may offer unique properties due to the specific positioning of functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. The methyl group on the oxadiazole ring can also affect the compound’s electronic properties and interactions with other molecules.

This comprehensive overview highlights the potential and versatility of this compound in various scientific and industrial applications

Properties

CAS No.

2580240-78-2

Molecular Formula

C6H11ClN4O2

Molecular Weight

206.6

Purity

91

Origin of Product

United States

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